molecular formula C8H8F2O B8251606 2,6-Difluoro-4-methylanisole

2,6-Difluoro-4-methylanisole

Cat. No. B8251606
M. Wt: 158.14 g/mol
InChI Key: LLLKVANSXIBZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-methylanisole is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-4-methylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-methylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • 2,6-Difluoro-4-methylanisole is utilized in the synthesis of various chemical compounds. For instance, it's used in the preparation of 4-bromo-3-methylanisole through a continuous homogeneous bromination technology. This technology shows superior selectivity with minimal byproducts, crucial for manufacturing heat and pressure-sensitive dyes in thermal papers (Xie et al., 2020).

Photoreactivity for Biochemical Applications

  • The compound's photoreactivity, particularly in the presence of nucleophiles, suggests its potential as an improved biochemical photoprobe. This is significant for photoaffinity labeling reagents, especially in protein studies, due to the presence of numerous nucleophiles in proteins (Casado et al., 1995).

Molecular Dynamics and Conformational Studies

  • Research on long-range spin–spin coupling constants involving 2,6-Difluoro-4-methylanisole provides insights into the conformational properties of related molecules. This information is valuable in understanding molecular dynamics and interactions in various chemical environments (Schaefer et al., 1984).

Environmental and Industrial Applications

  • The compound is investigated for its role in environmental and industrial applications. For example, the diffusion coefficients of 4-methylanisole in supercritical carbon dioxide have been studied, providing valuable data for industrial processes like supercritical fluid extraction (Pizarro et al., 2009).

Catalysis and Energy Applications

  • In the field of catalysis and energy, 2,6-Difluoro-4-methylanisole is a key compound in the upgrading process of lignin-derived pyrolysis bio-oil. Studies focus on optimizing conditions for catalytic upgrading, which is crucial for developing sustainable energy sources (Saidi et al., 2021).

properties

IUPAC Name

1,3-difluoro-2-methoxy-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLKVANSXIBZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methylanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.